3-Aminobenzanilide
Overview
Description
3-Aminobenzanilide, also known as N-(3-aminophenyl)benzamide, is a compound with the molecular formula C13H12N2O . It has a molecular weight of 212.25 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is N-(3-aminophenyl)benzamide . The InChI code is InChI=1S/C13H12N2O/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h1-9H,14H2,(H,15,16) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 212.25 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 212.094963011 g/mol . The topological polar surface area is 55.1 Ų .Scientific Research Applications
Anticonvulsant Activity : 3-Aminobenzanilide derivatives exhibit significant anticonvulsant effects. One study found that a specific derivative, derived from 2,6-dimethylaniline, showed potent anti-MES (maximal electroshock seizure) activity, with an effective dose (ED50) of 13.48 mg/kg and a high protective index, comparable to phenobarbital and phenytoin (Clark, Lin, & Sansom, 1986).
Impact on Metabolic Processes : 3-Aminobenzamide, a related compound, affects various metabolic processes beyond its role as an inhibitor of poly(ADP-ribose) synthesis. It influences cell viability, glucose metabolism, and DNA synthesis, indicating its broad biological impact and the potential for side effects at commonly used concentrations (Milam & Cleaver, 1984).
Role in DNA Repair : 3-Aminobenzamide has been studied for its effects on DNA repair processes, particularly in the context of poly(ADP-ribose) synthesis inhibition. However, its application in this area is complicated due to nonspecific effects and cellular toxicity at higher concentrations (Cleaver, Milam, & Morgan, 1985).
Antimitotic and Antivascular Activity : Research into 1-(3',4',5'-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles, which include structural motifs of this compound, indicates potential antiproliferative activity in cancer treatment. These compounds interact with tubulin and influence cell cycle effects (Romagnoli et al., 2014).
Inhibiting Poly(ADP-ribose) Polymerase : 3-Aminobenzamide's role as a PARP inhibitor has shown promise in reducing lung tissue damage following ischemia-reperfusion in rats, suggesting its therapeutic potential in inflammatory injuries (Koksel et al., 2005).
Effects on DNA Precursor Metabolism : 3-Aminobenzamide affects DNA precursor metabolism, influencing the incorporation of various nucleosides into DNA and potentially complicating its use as a specific inhibitor of poly(ADP-ribose) synthetase (Milam, Thomas, & Cleaver, 1986).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that the compound has been evaluated for its anticonvulsant activity , suggesting that its targets may be related to neurological pathways.
Mode of Action
The compound has been studied for its anticonvulsant effects , which suggests it may interact with neurological targets to modulate electrical activity in the brain
Result of Action
3-Aminobenzanilide has been found to exhibit anticonvulsant activity . In animal models, the compound was effective against seizures induced by maximal electroshock (MES) and pentylenetetrazole . These findings suggest that this compound may exert its effects by modulating neuronal activity, thereby preventing or reducing the occurrence of seizures.
Action Environment
Proper storage conditions, as indicated by manufacturers, should be adhered to ensure the compound’s stability .
Biochemical Analysis
Biochemical Properties
It is known that as a compound containing an aromatic ring structure, it may exhibit the properties of aniline and benzamide . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
One study suggests that this compound derivatives have anticonvulsant activity . The this compound derivative from 2,6-dimethylaniline was found to be the most potent anti-MES compound, with an ED50 of 13.48 mg/kg
Molecular Mechanism
It is known that the compound has a melting point of 124-125°C and a boiling point of 308.3°C
Temporal Effects in Laboratory Settings
One study suggests that this compound derivatives have anticonvulsant activity
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. One study suggests that this compound derivatives have anticonvulsant activity . The effects of different dosages, any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not documented.
Metabolic Pathways
It is known that the compound is an organic compound that may exhibit the properties of aniline and benzamide
Transport and Distribution
It is known that the compound is a solid substance that may appear as crystals or powder
Subcellular Localization
It is known that the compound is a solid substance that may appear as crystals or powder
Properties
IUPAC Name |
3-amino-N-phenylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h1-9H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSPULPPMWHXGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162326 | |
Record name | Benzamide, 3-amino-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14315-16-3 | |
Record name | 3-Amino-N-phenylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14315-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminobenzanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014315163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminobenzanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50645 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, 3-amino-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-aminobenzanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.764 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-AMINOBENZANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6W3FN9XB7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural features contribute to the anticonvulsant activity of 3-Aminobenzanilide derivatives?
A1: Research indicates that the position of the amino group on the benzanilide scaffold plays a crucial role in anticonvulsant activity []. Specifically, the study found that 3-aminobenzanilides exhibited greater potency against maximal electroshock (MES)-induced seizures in mice compared to their 2-aminobenzanilide counterparts []. Furthermore, introducing alkyl substituents, particularly at the 2 and 6 positions of the aniline ring, further enhanced the anticonvulsant activity []. For instance, the this compound derivative with a 2,6-dimethyl substitution on the aniline ring (compound 21 in the study) demonstrated the most potent anti-MES activity, surpassing even phenobarbital and phenytoin in efficacy []. This suggests that both the position of the amino group and the presence of specific alkyl substituents are critical for maximizing the anticonvulsant effects of this compound derivatives.
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